molecular formula C14H14BrN5O4 B10903230 3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide

3-bromo-N'-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]benzohydrazide

Cat. No.: B10903230
M. Wt: 396.20 g/mol
InChI Key: AYSDDVQIAHZWSG-UHFFFAOYSA-N
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Description

3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE typically involves multiple steps, starting with the preparation of the pyrazole core. One common method involves the cyclization of hydrazones with α-bromo ketones under visible light catalysis to form 1,3,5-trisubstituted pyrazoles

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of efficient catalysts for the acylation reactions .

Chemical Reactions Analysis

Types of Reactions

3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the bromo group could yield various substituted pyrazoles .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-BROMO-N’~1~-[2-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)ACETYL]BENZOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research in various fields .

Properties

Molecular Formula

C14H14BrN5O4

Molecular Weight

396.20 g/mol

IUPAC Name

3-bromo-N'-[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]benzohydrazide

InChI

InChI=1S/C14H14BrN5O4/c1-8-13(20(23)24)9(2)19(18-8)7-12(21)16-17-14(22)10-4-3-5-11(15)6-10/h3-6H,7H2,1-2H3,(H,16,21)(H,17,22)

InChI Key

AYSDDVQIAHZWSG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NNC(=O)C2=CC(=CC=C2)Br)C)[N+](=O)[O-]

Origin of Product

United States

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